N-(isoxazol-3-yl)-2,2-dimethylbutanamide

Cellulose biosynthesis inhibition Herbicide discovery Structure-activity relationship

Select this specific isoxazole-3-carboxamide for its unsubstituted core and gem-dimethylbutanamide side chain—a combination that cannot be generically substituted. With a fragment-like profile (MW 182.22, cLogP 1.6), it serves as an ideal starting point for fragment-based campaigns targeting SMYD3 or FAAH, and as a structurally matched negative control in cellulose biosynthesis assays. Its polar, low-MW niche makes it a reliable reference for PAMPA/Caco-2 permeability calibration. Ensure reproducible R&D by ordering the distinct compound, not a generic replacement.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B6075970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isoxazol-3-yl)-2,2-dimethylbutanamide
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)NC1=NOC=C1
InChIInChI=1S/C9H14N2O2/c1-4-9(2,3)8(12)10-7-5-6-13-11-7/h5-6H,4H2,1-3H3,(H,10,11,12)
InChIKeyAPTMOLALAQHOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(isoxazol-3-yl)-2,2-dimethylbutanamide: A Core Isoxazole Amide Scaffold for Research and Procurement


N-(isoxazol-3-yl)-2,2-dimethylbutanamide (CAS 587852-98-0, PubChem CID 4496585) is a small-molecule isoxazole carboxamide with a molecular weight of 182.22 g/mol and the molecular formula C₉H₁₄N₂O₂ [1]. It belongs to the broader class of isoxazole-3-carboxamides, a scaffold associated with diverse biological activities including herbicidal effects (as cellulose biosynthesis inhibitors such as isoxaben) and inhibition of epigenetic targets like SMYD3 [2] [3]. The compound is commercially available for research purposes from multiple vendors and is characterized by its simple aliphatic side chain (2,2-dimethylbutanamide) attached directly to an unsubstituted isoxazole ring, a core structural feature that distinguishes it from more elaborated, application-specific derivatives.

Specific Moiety Contributions Define the Performance of Isoxazole Amides


The biological profile of an isoxazole carboxamide is exquisitely sensitive to the nature of both the amide side chain and the substituents on the isoxazole ring. For instance, the commercial herbicide isoxaben (N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide) derives its activity as a cellulose biosynthesis inhibitor from a specific combination of a 5-substituted isoxazole and a dimethoxybenzamide moiety [1]. Similarly, within the SMYD3 inhibitor series, a methyl group at the isoxazole 5-position and specific aryl or heteroaryl amide substituents are critical for potency and selectivity [2]. N-(isoxazol-3-yl)-2,2-dimethylbutanamide, with its unsubstituted isoxazole core and gem-dimethylbutanamide side chain, occupies a distinct chemical space. Generic replacement with a different isoxazole amide cannot be assumed to preserve the physicochemical profile or any specific biological interaction, making compound-specific selection essential for reproducible research.

Quantitative Differentiation of N-(isoxazol-3-yl)-2,2-dimethylbutanamide from Structural Analogs


Simplified Scaffold Lacks the Bulky Substituents Required for Cellulose Biosynthesis Inhibition

The target compound lacks the key structural features of isoxaben, the prototypical isoxazole cellulose biosynthesis inhibitor. Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide) possesses a 5-substituted isoxazole ring and a 2,6-dimethoxybenzamide moiety, both of which are critical for its herbicidal activity [1]. In contrast, N-(isoxazol-3-yl)-2,2-dimethylbutanamide has an unsubstituted isoxazole ring and a simple aliphatic amide side chain. This structural simplification means the compound is not a direct substitute for isoxaben in cellulose biosynthesis inhibition assays and instead serves as a minimalist reference scaffold.

Cellulose biosynthesis inhibition Herbicide discovery Structure-activity relationship

Unsubstituted Isoxazole Core Diverges from 5-Methyl-Substituted SMYD3 Inhibitor Scaffolds

In the SMYD3 inhibitor series, the 5-position of the isoxazole ring is a critical determinant of potency. Co-crystal structures (PDB 6P6G) show that a methyl group at the 5-position of the isoxazole ring makes favorable hydrophobic contacts within the SMYD3 binding pocket, while the target compound's unsubstituted isoxazole (hydrogen at the 5-position) cannot engage this interaction [1]. The published SAR demonstrates that 5-methyl substitution contributes substantially to inhibitory potency (IC₅₀ values < 100 nM for optimized analogs), whereas the unsubstituted core is expected to show significantly reduced affinity [2].

SMYD3 inhibition Epigenetic targets Isoxazole amide SAR

Physicochemical Profile Occupies a Distinct Low-Lipophilicity, Low-Molecular-Weight Niche Among Isoxazole Amides

Compared to other isoxazole amides used in agrochemical and medicinal chemistry research, N-(isoxazol-3-yl)-2,2-dimethylbutanamide occupies a distinct physicochemical space. Its computed LogP (XLogP3) is 1.6, which is significantly lower than isoxaben (cLogP ~3.5) and many SMYD3 inhibitor leads (cLogP 2.5–4.0) [1] [2]. With a topological polar surface area (TPSA) of 55.1 Ų and only one hydrogen bond donor, the compound has favorable permeability characteristics predictive of good membrane penetration, while its low molecular weight (182.22 g/mol) positions it within fragment-like chemical space suitable for fragment-based lead discovery [3].

Physicochemical property space Lipophilicity Fragment-based design

Patent Class Membership Does Not Imply Documented Herbicidal Efficacy

The compound falls within the general Markush structure of isoxazole-3-carboxamides claimed in herbicidal patents by BASF (EP0638074) and Bayer CropScience (WO2014086746) [1] [2]. However, a review of the Bayer patent explicitly states that 'No herbicidal effect of the compounds known by their CAS numbers has been disclosed' for specific isoxazole-3-yl-aryl-carboxylic acid amides [2]. This indicates that while N-(isoxazol-3-yl)-2,2-dimethylbutanamide is encompassed by the broad patent claims, it has not been demonstrated to possess herbicidal activity in the published examples, in contrast to specifically exemplified compounds within these patents.

Herbicidal isoxazole carboxamides Patent landscape Negative data

Optimal Research and Procurement Scenarios for N-(isoxazol-3-yl)-2,2-dimethylbutanamide


Fragment-Based Lead Discovery and Scaffold Hopping Programs

With a molecular weight of 182.22 g/mol, a low cLogP of 1.6, and only one hydrogen bond donor, N-(isoxazol-3-yl)-2,2-dimethylbutanamide fits the Rule of Three criteria for fragment-like molecules [1]. Its minimal isoxazole amide scaffold serves as an ideal starting point for fragment-based screening campaigns targeting enzymes with known affinity for isoxazole-containing ligands, such as SMYD3 or FAAH, allowing medicinal chemists to systematically elaborate the core with substituents at the isoxazole 4- and 5-positions or modify the amide side chain while monitoring improvements in affinity and selectivity.

Negative Control for Isoxazole-Dependent Biological Assays

Because the compound lacks the critical 5-position substitution required for potent SMYD3 inhibition and the 5-alkyl and dimethoxybenzamide motifs essential for cellulose biosynthesis inhibition by isoxaben, it can function as a structurally matched negative control in target engagement or phenotypic assays [2] [3]. This enables researchers to demonstrate that observed biological effects are specifically attributable to the substituent patterns of active analogs rather than to the isoxazole amide scaffold itself.

Physicochemical Reference Standard for Permeability and Solubility Profiling

The target compound occupies a relatively polar, low-molecular-weight niche (TPSA 55.1 Ų, cLogP 1.6) compared to the more lipophilic isoxazole amides typically encountered in agrochemical and medicinal chemistry libraries [1]. This property profile makes it a useful reference compound for calibrating PAMPA or Caco-2 permeability assays, and for evaluating the solubility limits of isoxazole amides in aqueous buffers relevant to in vitro pharmacology or formulation development.

Synthetic Intermediate for Diversified Isoxazole-3-Carboxamide Libraries

The unsubstituted isoxazole ring of N-(isoxazol-3-yl)-2,2-dimethylbutanamide presents reactive sites for electrophilic aromatic substitution or metalation at the 4- and 5-positions, enabling its use as a synthetic building block for generating diverse libraries of substituted isoxazole-3-carboxamides. This is consistent with the broader patent literature, where isoxazole-3-carboxamides serve as versatile intermediates for herbicide and pharmaceutical candidate synthesis [4].

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